molecular formula C21H26ClN3O5S B298040 N-(3-chloro-4-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide

N-(3-chloro-4-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide

Cat. No.: B298040
M. Wt: 468 g/mol
InChI Key: PGNROJAIAFRNAL-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide, commonly known as CMI-977, is a small molecule inhibitor that has been studied extensively for its potential applications in various fields of biomedical research. The compound has been shown to have a wide range of pharmacological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties.

Scientific Research Applications

CMI-977 has been studied extensively for its potential applications in various fields of biomedical research. It has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. CMI-977 has also been shown to have anti-tumor effects by inhibiting angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. In addition, CMI-977 has been shown to have anti-angiogenic effects by inhibiting the activity of vascular endothelial growth factor (VEGF), a protein that stimulates the growth of new blood vessels.

Mechanism of Action

CMI-977 exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins involved in the inflammatory response, tumor growth, and angiogenesis. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response, by preventing its translocation from the cytoplasm to the nucleus. CMI-977 also inhibits the activity of VEGF, a protein that stimulates the growth of new blood vessels, by preventing its binding to its receptor on endothelial cells.
Biochemical and physiological effects:
CMI-977 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the inflammatory response. CMI-977 has also been shown to inhibit the growth and proliferation of various tumor cell lines, including breast, colon, and lung cancer cells. In addition, CMI-977 has been shown to inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

CMI-977 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for high-throughput screening assays. It has also been shown to have low toxicity, making it suitable for in vivo studies. However, CMI-977 has some limitations for use in lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. In addition, CMI-977 has a short half-life in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions for the study of CMI-977. One potential direction is the development of more potent and selective inhibitors of NF-κB and VEGF. Another potential direction is the use of CMI-977 in combination with other anti-cancer agents to enhance its efficacy. In addition, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of CMI-977 in vivo, as well as its potential applications in other fields of biomedical research.

Synthesis Methods

The synthesis of CMI-977 involves the reaction of 3-chloro-4-methoxyaniline with 4-isobutoxybenzaldehyde to form a Schiff base, which is then reacted with hydrazine hydrate to form the corresponding hydrazine derivative. The resulting compound is then reacted with methanesulfonyl chloride to form CMI-977.

Properties

Molecular Formula

C21H26ClN3O5S

Molecular Weight

468 g/mol

IUPAC Name

2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-[(E)-[4-(2-methylpropoxy)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C21H26ClN3O5S/c1-15(2)14-30-18-8-5-16(6-9-18)12-23-24-21(26)13-25(31(4,27)28)17-7-10-20(29-3)19(22)11-17/h5-12,15H,13-14H2,1-4H3,(H,24,26)/b23-12+

InChI Key

PGNROJAIAFRNAL-FSJBWODESA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C

SMILES

CC(C)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.